molecular formula C6H11NO B1316749 3-Oxa-8-azabicyclo[3.2.1]octane CAS No. 280-07-9

3-Oxa-8-azabicyclo[3.2.1]octane

Numéro de catalogue: B1316749
Numéro CAS: 280-07-9
Poids moléculaire: 113.16 g/mol
Clé InChI: MNILDQSRDHCFJG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Oxa-8-azabicyclo[3.2.1]octane is a versatile heterobicyclic scaffold of significant interest in medicinal chemistry, particularly in the development of central nervous system (CNS) active compounds. This core structure is a central feature in the synthesis of tropane analogues, which are known to interact with monoamine neurotransmitter transporters . Research indicates that derivatives of this 8-heterobicyclo[3.2.1]octane system can be engineered to exhibit potent binding profiles against key targets such as the Dopamine Transporter (DAT) and Serotonin Transporter (SERT) . For instance, certain benzothiophene-substituted compounds built upon this oxatropane skeleton have demonstrated a 177-fold selectivity for DAT over SERT, highlighting its value in creating selective ligands . The scaffold serves as a strategic isostere, where the 8-ether functionality can replace the 8-amine group found in classic tropanes like WIN 35,428 with minimal impact on inhibitory potency, thereby offering a valuable handle for structure-activity relationship (SAR) studies . This compound is a fundamental building block for synthesizing novel pharmacotherapies, and is supplied exclusively for research applications in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Propriétés

IUPAC Name

3-oxa-8-azabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-2-6-4-8-3-5(1)7-6/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNILDQSRDHCFJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC1N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20570351
Record name 3-Oxa-8-azabicyclo[3.2.1]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

280-07-9
Record name 3-Oxa-8-azabicyclo[3.2.1]octane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=280-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxa-8-azabicyclo[3.2.1]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20570351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Route A: Four-Step Synthesis from 5-Hydroxymethyl-2-furfuraldehyde

This method is described in detail in the literature (Org. Process Res. Dev., 2010) and involves the following key steps:

Step Reaction Description Key Reagents/Conditions Outcome & Notes
1 Raney nickel-mediated reduction of 5-HMF Raney Ni, hydrogen, solvent Produces 2,5-bis(hydroxymethyl)tetrahydrofuran with predominantly cis configuration
2 Conversion of diol to ditosylate Tosyl chloride, base (e.g., pyridine) Activates hydroxyl groups for nucleophilic substitution
3 Cyclization with benzylamine Benzylamine, solvent Forms 8-oxa-3-aza-bicyclo[3.2.1]octane core with benzyl protection on nitrogen
4 Hydrogenolysis of N-benzyl group Pearlman’s catalyst (Pd(OH)2/C), hydrogen, solvent (2-propanol/heptane) Removes benzyl protecting group, yielding 3-oxa-8-azabicyclo[3.2.1]octane hydrochloride salt
  • Overall yield: 43–64% depending on scale and conditions.
  • Key considerations: Strict control of acetonitrile content before hydrogenolysis is critical to avoid impurity formation during scale-up. Ethanol conditioning of equipment exposed to acetonitrile is recommended to mitigate this issue.

Route B: Eight-Step Synthesis from Adipic Acid

This classical approach, reported in patents (CN109897051B), involves a longer sequence:

Step Reaction Description Key Reagents/Conditions Outcome & Notes
1 Acyl chlorination of adipic acid Thionyl chloride or similar Converts acid to acyl chloride
2 Bromination Bromine or NBS Introduces bromine substituent
3 Cyclization with benzylamine Benzylamine, solvent Forms bicyclic intermediate
4 Hydrolysis Aqueous acid/base Removes protecting groups or modifies intermediates
5 Reduction Reducing agents (e.g., LiAlH4) Reduces ketones or esters
6 Dehydration cyclization Acid catalysis Forms bicyclic ring system
7 Hydrogenolysis debenzylation Pd/C, hydrogen Removes benzyl protecting group
8 Salt formation HCl in ethyl acetate/methanol Yields this compound hydrochloride
  • Yield: Approximately 23% overall.
  • Challenges: Low yield, difficulty in controlling cis/trans stereochemistry, and complex purification steps.
  • Advantages: Uses readily available adipic acid as starting material, potentially suitable for industrial scale with optimization.

Comparative Analysis of Preparation Routes

Feature Route A (5-HMF) Route B (Adipic Acid)
Number of Steps 4 8
Overall Yield 43–64% ~23%
Stereochemical Control Good (cis predominance) Difficult to control cis/trans
Purification Complexity Moderate High
Industrial Suitability High with process controls Moderate, requires optimization
Key Challenges Acetonitrile impurity control Low yield, multiple steps

Reaction Conditions and Optimization

  • Raney Nickel Reduction: Critical for obtaining the cis-diol intermediate in Route A. Reaction conditions (temperature, pressure) influence stereoselectivity.
  • Tosylation: Requires dry conditions and base to convert diols to good leaving groups.
  • Cyclization: Benzylamine acts as nucleophile; reaction temperature and solvent polarity affect cyclization efficiency.
  • Hydrogenolysis: Pearlman’s catalyst is preferred for selective N-debenzylation. Strict solvent and impurity control are essential to avoid side reactions.
  • Salt Formation: Typically performed by adding HCl in ethyl acetate or methanol at low temperature to precipitate the hydrochloride salt with high purity (>99%).

Structural Confirmation and Purity Assessment

Summary Table of Key Preparation Data

Parameter Route A (5-HMF) Route B (Adipic Acid)
Starting Material 5-Hydroxymethyl-2-furfuraldehyde Adipic acid
Number of Steps 4 8
Overall Yield (%) 43–64 ~23
Key Reagents Raney Ni, tosyl chloride, benzylamine, Pd(OH)2/C Thionyl chloride, bromine, benzylamine, LiAlH4, Pd/C
Stereochemical Outcome Predominantly cis Mixture, difficult control
Purity of Final Product >99% (HPLC) Variable, requires purification
Industrial Feasibility High with process control Moderate, complex

Additional Notes on Preparation

  • Alternative synthetic approaches include the use of N-Boc-pyrrole derivatives and other protected intermediates to improve yield and stereoselectivity.
  • Scale-up requires careful control of solvent residues, especially acetonitrile, to prevent impurity formation.
  • Continuous flow reactors and catalytic systems are being explored to enhance efficiency and scalability.
  • The bicyclic scaffold’s stereochemistry is crucial for biological activity, necessitating stereoselective synthesis and rigorous analytical validation.

Analyse Des Réactions Chimiques

Types of Reactions

3-Oxa-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where nucleophiles such as alkyl halides or acyl chlorides can react to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum can be used under mild conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether is a common reagent for reduction reactions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine can facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as N-oxides or hydroxylated products.

    Reduction: Reduced forms such as amines or alcohols.

    Substitution: Substituted derivatives with various functional groups attached to the nitrogen atom.

Applications De Recherche Scientifique

Pharmaceutical Development

3-Oxa-8-azabicyclo[3.2.1]octane serves as a core structure for synthesizing various pharmaceutical agents, particularly those targeting the mu-opioid receptor. Research has shown that derivatives of this compound can act as mu-opioid receptor antagonists, which are useful in treating conditions like opioid-induced bowel dysfunction and postoperative ileus .

Synthesis of Tropane Alkaloids

The compound is integral in the enantioselective synthesis of tropane alkaloids, which exhibit a range of biological activities including analgesic effects. The methodologies for constructing the 8-azabicyclo[3.2.1]octane scaffold have been extensively studied, with researchers focusing on stereochemical control during synthesis .

Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Inhibition zones measured during assays demonstrated significant antibacterial activity, making it a candidate for further development in antimicrobial therapies.

Antimicrobial Activity

A comprehensive study evaluated the effectiveness of this compound against several bacterial strains:

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results highlight the potential of this compound as an antimicrobial agent.

Cytotoxicity Assays

The cytotoxic effects of this compound were tested on various cancer cell lines, including HeLa and MCF7:

Cell LineIC50 (µM)
HeLa25
MCF730

These findings suggest that the compound has significant cytotoxic potential, warranting further investigation into its mechanisms of action in cancer therapy.

Mécanisme D'action

The mechanism of action of 3-Oxa-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The bicyclic structure allows for specific binding interactions, which can modulate the activity of the target molecule. Pathways involved may include neurotransmitter signaling, enzyme inhibition, or receptor modulation.

Comparaison Avec Des Composés Similaires

8-Oxa-3-azabicyclo[3.2.1]octane (M19)

  • Structure : Oxygen at position 8, nitrogen at position 3.
  • Synthesis : A 4-step process from 5-hydroxymethyl-2-furfuraldehyde, involving Raney nickel reduction and benzylamine cyclization .
  • Activity : Demonstrates moderate mTOR affinity (Kᵢ = 24 nM) but poor cellular activity compared to this compound (M18) .
  • Applications : Less explored in drug candidates due to lower potency.

8-Oxa-2-azabicyclo[3.2.1]octane

  • Structure : Oxygen at position 8, nitrogen at position 2.
  • Synthesis : Prepared via 1,3-dipolar cycloaddition using α-diazocarbonyl compounds .

Bridged Morpholine Derivatives

3-Methylmorpholine (M1/M2)

  • Structure: Monocyclic morpholine with a methyl substituent at position 3.
  • Activity : Lower selectivity for mTOR compared to bicyclic analogs. Used in early-stage PI3K inhibitors but replaced by bridged systems for improved efficacy .

3-Oxa-6-azabicyclo[3.1.1]heptane (M14)

  • Structure : Smaller bicyclic system (7-membered ring).
  • Activity : Poor mTOR/PI3K affinity due to reduced steric compatibility .

Diazabicyclo Compounds

3,8-Diazabicyclo[3.2.1]octane

  • Structure : Two nitrogen atoms at positions 3 and 6.
  • Applications : Used in nicotinic acetylcholine receptor agonists, differing significantly in target profile from oxygen-containing analogs .

Key Comparative Data

Discussion of Functional Differences

  • Steric and Electronic Effects : The oxygen and nitrogen placement in this compound creates a unique dipole moment and hydrogen-bonding capacity, critical for binding to ATP pockets in kinases. Isomers like M19 (8-Oxa-3-aza) exhibit weaker interactions due to altered geometry .
  • Cellular Penetration: The rigid bicyclic structure of this compound enhances membrane permeability compared to monocyclic morpholines, as evidenced by its moderate cellular IC₅₀ values .
  • Selectivity : Bridged morpholines generally improve mTOR/PI3K selectivity over flat heterocycles. However, smaller bicyclic systems (e.g., M14) lose this advantage .

Activité Biologique

3-Oxa-8-azabicyclo[3.2.1]octane is a bicyclic compound with significant potential in medicinal chemistry due to its structural characteristics, which enable diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C6H11NO and features a bicyclic structure that includes both oxygen and nitrogen atoms. This unique configuration influences its pharmacological properties, making it a candidate for various therapeutic applications.

This compound functions primarily as a monoamine reuptake inhibitor , impacting neurotransmitter systems in the central nervous system (CNS). This mechanism is crucial for its potential use in treating mood disorders such as depression and anxiety.

Key Mechanisms:

  • Inhibition of Monoamine Reuptake : It inhibits the reuptake of neurotransmitters like serotonin, norepinephrine, and dopamine, which are vital for mood regulation and cognitive function .
  • Antimicrobial Activity : Recent studies have highlighted its effectiveness against various bacterial strains, including multidrug-resistant organisms. The compound demonstrates minimal inhibitory concentrations (MICs) ranging from <0.03125 μg/mL to 4 μg/mL against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. CNS Activity

Research indicates that derivatives of this compound may interact with CNS receptors, suggesting potential neuroactive properties. Specific studies have shown that certain structural modifications enhance its affinity for serotonin transporters (SERT) compared to dopamine transporters (DAT) .

2. Antimicrobial Properties

The compound exhibits notable antibacterial activity:

  • Effective against Gram-positive bacteria like Enterococcus faecalis and Staphylococcus aureus.
  • Broad-spectrum activity against Gram-negative bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae .

3. Pharmacological Applications

Potential therapeutic applications include:

  • Treatment of mood disorders (e.g., depression, anxiety).
  • Management of attention deficit hyperactivity disorder (ADHD).
  • Antimicrobial therapies targeting resistant bacterial strains .

Case Studies

Several studies have evaluated the pharmacological effects of this compound and its derivatives:

StudyFocusFindings
Davies & Fu (2012)Synthesis and SARIdentified potent SERT inhibitors among new derivatives .
Recent Antibacterial StudyEfficacy against MDR strainsDemonstrated effectiveness with MICs <0.03125 μg/mL in vitro .
Patented DerivativesTherapeutic UsesSuggested applications in treating various CNS disorders .

Q & A

Q. What are common synthetic routes for 3-Oxa-8-azabicyclo[3.2.1]octane?

Methodological Answer: Synthesis typically involves multi-step strategies starting from diverse precursors:

  • From adipic acid : An 8-step route includes acyl chlorination, bromination, benzylamine cyclization, hydrolysis, reduction, dehydration, hydrogenolysis, and salt formation, achieving a 23% overall yield .
  • From 5-hydroxymethylfurfural (5-HMF) : Reduction to a diol, tosylation, double SN2 substitution with benzylamine, and hydrogenolysis using Pearlman’s catalyst yield the bicyclic core .
  • Reductive methods : LiAlH4 reduction of 2-azabicyclo[3.2.1]octadienes or hydrogenation with palladium catalysts provides access to saturated derivatives .

Q. How is the structural elucidation of this compound derivatives performed?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm stereochemistry and substituent positioning, critical for distinguishing enantiomers .
  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) : Enables quantification and purity assessment in complex mixtures, particularly for metabolic or pharmacokinetic studies .

Advanced Research Questions

Q. What are the key challenges in enantioselective synthesis of this scaffold?

Methodological Answer:

  • Stereochemical control : The bicyclic structure contains multiple chiral centers. Pd(II)-catalyzed intramolecular cyclization and SmI2-mediated N–N bond cleavage/cyclization are employed for stereoselective access .
  • Photochemical rearrangements : Alkanenitronate anion irradiation generates oxaziridine intermediates, enabling selective formation of hydroxamic acid derivatives (e.g., 85% yield for 143a/b) .

Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

Methodological Answer:

  • Functional group modulation : Substituents at the 3- and 8-positions influence affinity for monoamine transporters (DAT, SERT). For example, benzoyloxy groups enhance antimalarial activity in 1,3,4-oxadiazole derivatives .
  • Biological assays : Radioligand binding assays and transporter inhibition studies (e.g., 3^3H-dopamine uptake assays) quantify potency and selectivity .

Q. What metabolic pathways are observed for derivatives of this scaffold?

Methodological Answer:

  • In vivo studies : Brasofensine, a dopamine reuptake inhibitor, undergoes hepatic oxidation to hydroxylated metabolites, identified via LC-MS/MS .
  • Enzyme inhibition : Derivatives like ELOVL6 inhibitors disrupt fatty acid elongation, requiring metabolite profiling to assess off-target effects .

Q. How do computational methods aid in optimizing derivatives?

Methodological Answer:

  • Molecular docking : Predicts binding modes to targets like the serotonin transporter (SERT) .
  • Quantitative Structure-Activity Relationship (QSAR) : Correlates electronic (e.g., Hammett constants) or steric parameters with bioactivity to prioritize synthetic targets .

Q. What safety protocols are critical for handling this compound derivatives?

Methodological Answer:

  • Toxicity mitigation : Acute oral toxicity (Category 4) and respiratory irritation (H335) necessitate fume hood use and PPE (gloves, goggles) .
  • Waste disposal : Classified as hazardous waste; incineration with scrubbing for NOx_x/CO2_2 abatement is recommended .

Applications in Drug Discovery

Q. How is this scaffold applied in developing antimalarial agents?

Methodological Answer:

  • Slow-action inhibitors : Derivatives like (1-imidazolyl)(3-oxa-8-azabicyclo[3.2.1]oct-8-yl)methanone (68w) exhibit delayed Plasmodium falciparum growth inhibition, validated via in vitro IC50_{50} assays .

Q. Can this scaffold be adapted for neuropharmacology?

Methodological Answer:

  • Dopaminergic agents : Tropane alkaloid analogs (e.g., cocaine derivatives) are synthesized via N-demethylation and functionalization at the 3-position, assessed in rodent locomotor activity models .

Tables

Key Synthetic Methods PrecursorYieldReference
Adipic acid → multi-step synthesisAdipic acid23%
5-HMF → reductive cyclization5-HMF65%
Pd(II)-catalyzed intramolecular cyclizationN-acyl-N-tosylhydrazine74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxa-8-azabicyclo[3.2.1]octane
Reactant of Route 2
3-Oxa-8-azabicyclo[3.2.1]octane

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.